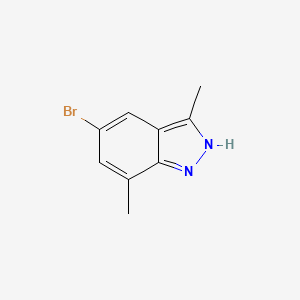

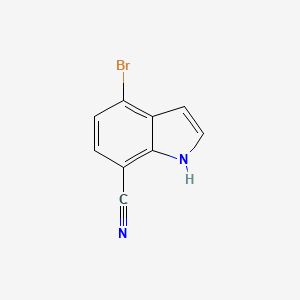

![molecular formula C13H9NOS B1523698 6-(Benzo[b]thiophen-2-yl)pyridin-2-ol CAS No. 1111105-57-7](/img/structure/B1523698.png)

6-(Benzo[b]thiophen-2-yl)pyridin-2-ol

Vue d'ensemble

Description

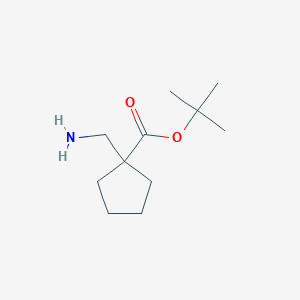

“6-(Benzo[b]thiophen-2-yl)pyridin-2-ol” is a compound that has been studied for its photophysical properties . It is part of a class of compounds known as 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based o-carboranyl compounds . These compounds have been prepared and fully characterized by multinuclear NMR spectroscopy and elemental analysis .

Synthesis Analysis

The synthesis of this compound involves the preparation of 2-Phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based o-carboranyl compounds . The solid-state structure of one of these compounds was determined by single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of “this compound” involves major absorption bands that were assigned to π–π* transitions involving the ppy and btp moieties, as well as weak intramolecular charge-transfer (ICT) transitions between the o-carboranes and their aryl groups .Applications De Recherche Scientifique

Synthesis and Molecular Docking

- Synthesis of Novel Derivatives: A study detailed the synthesis of pyridine and fused pyridine derivatives starting from a specific precursor that led to compounds exhibiting antimicrobial and antioxidant activities. These compounds were also subjected to molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies (E. M. Flefel et al., 2018).

Chemical Reactions and Characterization

- Novel Radical Functionalized Monothiophenes: The synthesis, characterization, and modeling of oligothiophenes bearing stable radicals were reported. This included radical precursors leading to compounds characterized by EPR and Infrared, underlining the stability of these new compounds in air and organic solvents (M. Chahma et al., 2021).

- Benzoxazine Synthesis: A pyridinyl-containing benzoxazine was synthesized, showing unusual curing behaviors with epoxy resins. This study explored the effect of the pyridinyl group on solubility and catalysis in the ring-opening of benzoxazine, contributing to the development of thermosets with good thermal properties (C. Lin et al., 2014).

Potential Pharmacological Applications

- Evaluation on 5-HT1A Serotonin Receptors: Derivatives of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one were synthesized and evaluated for their affinity towards 5-HT1A receptors. One particular analogue displayed micromolar affinity, indicating potential for pharmacological applications (H. Pessoa‐Mahana et al., 2012).

Electronic and Photovoltaic Studies

- Dicopper(I) Complexes with Pyridinyl-Based Ligands: Research on dicopper(I) complexes incorporating acetylide-functionalized pyridinyl ligands for use in dye-sensitized solar cells (DSSCs) showed moderate power conversion efficiency. This study underscores the role of such complexes in developing photovoltaic materials (Maharaja Jayapal et al., 2018).

Mécanisme D'action

Target of Action

Benzothiophene derivatives have been known to exhibit a wide range of therapeutic properties, suggesting that they may interact with multiple targets .

Mode of Action

It is known that benzothiophene derivatives can interact with their targets through various mechanisms, such as intramolecular charge-transfer (ict) transitions .

Biochemical Pathways

Benzothiophene derivatives have been reported to influence a variety of biological and pharmacological properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzothiophene derivatives have been reported to exhibit antimicrobial properties and antioxidant capacities .

Action Environment

It is known that the efficiency of radiative decay based on ict involving the o-carborane is decisively affected by the planarities of the aryl groups appended to the o-carborane .

Propriétés

IUPAC Name |

6-(1-benzothiophen-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-13-7-3-5-10(14-13)12-8-9-4-1-2-6-11(9)16-12/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLOSMCLGCAROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682902 | |

| Record name | 6-(1-Benzothiophen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111105-57-7 | |

| Record name | 6-(1-Benzothiophen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

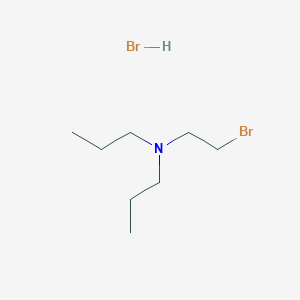

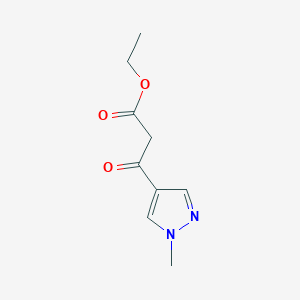

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)